1-Ethyl-1H-pyrazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-pyrazole-3-sulfonamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
The synthesis of 1-Ethyl-1H-pyrazole-3-sulfonamide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds. One common method is the 1,3-dipolar cycloaddition reaction, which is practical for producing highly substituted pyrazoles . Industrial production methods often employ eco-friendly protocols, such as using resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 .
Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and carbon positions Major products formed include pyrazolone and pyrazoline derivatives.
Scientific Research Applications
1-Ethyl-1H-pyrazole-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer and antidiabetic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like dihydropteroate synthetase, which is crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties . Additionally, it may interact with DNA and kinases, contributing to its anticancer effects .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-3-sulfonamide can be compared with other pyrazole derivatives such as:
- 1-Phenyl-3-methyl-1H-pyrazole-5-amine
- 1-Methyl-3-phenyl-1H-pyrazole-4-carboxamide
- 1,3-Diphenyl-1H-pyrazole-4-sulfonamide These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
1699630-58-4 |
---|---|
Molecular Formula |
C5H9N3O2S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
1-ethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-2-8-4-3-5(7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) |
InChI Key |
IEOYEZAGGUGYKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.